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An in-depth analysis of the crystallographic data for 3-Hydroxy-2-naphthaldehyde reveals a

notable absence of a publicly available, fully determined crystal structure for the compound

itself. Extensive searches of chemical and crystallographic databases have not yielded a

Crystallographic Information File (CIF) or a dedicated structural report for this specific

molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-

naphthaldehyde, and for metal complexes derived from 3-Hydroxy-2-naphthaldehyde. This

guide presents a comprehensive overview of this related data to provide valuable insights for

researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxy-2-naphthaldehyde
3-Hydroxy-2-naphthaldehyde is an organic compound with the chemical formula C₁₁H₈O₂

and a molecular weight of 172.18 g/mol .[1] It belongs to the class of naphthaldehydes,

featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 3-position and an

aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a

strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a

key feature influencing its chemical and physical properties.[2] The molecule is a versatile

precursor in the synthesis of Schiff bases and their metal complexes, which have applications

in catalysis and materials science.
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Crystallographic Analysis of a Related Isomer: 2-
Hydroxy-1-naphthaldehyde
While the crystal structure of 3-Hydroxy-2-naphthaldehyde remains elusive in public

databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-

hydroxy-1-naphthaldehyde.[3][4] Understanding the crystal packing and intermolecular

interactions of this closely related molecule can offer valuable predictions for the behavior of

the 3-hydroxy isomer.

Quantitative Crystallographic Data
The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.[3]

Parameter Value

Chemical Formula C₁₁H₈O₂

Molecular Weight 172.18 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 5.630(1)

b (Å) 9.341(2)

c (Å) 15.531(3)

α (°) 90

β (°) 98.40(1)

γ (°) 90

Volume (Å³) 808.0(3)

Z 4

Calculated Density (g/cm³) 1.415
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Experimental Protocol: Synthesis and Crystallization of
2-Hydroxy-1-naphthaldehyde
The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann

reaction.[5]

Synthesis:

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve β-naphthol in

ethanol.

Add an aqueous solution of sodium hydroxide and heat the mixture.

Slowly add chloroform to the solution while maintaining a gentle reflux.

After the addition is complete, continue stirring for an additional hour.

Remove the ethanol and excess chloroform by distillation.

Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.

The product separates as a dark oil. Isolate the oil and wash it with hot water.

Purify the crude product by vacuum distillation.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization

of the purified product from ethanol.

Experimental Protocol: Single Crystal X-ray Diffraction
The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following

general steps:[6]

Data Collection:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.
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X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a detector.

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The structure is solved using direct methods or Patterson methods to obtain an initial model

of the atomic positions.

The structural model is refined using full-matrix least-squares methods to minimize the

difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined

isotropically.

Crystallographic Analysis of a 3-Hydroxy-2-
naphthaldehyde Derivative
Although the crystal structure of the parent aldehyde is not available, the structure of a

copper(II) complex of a Schiff base derived from 3-Hydroxy-2-naphthaldehyde has been

determined. This provides insight into the coordination chemistry and solid-state behavior of

this ligand system.

Quantitative Crystallographic Data for bis(N-i-propyl-3-
hydroxy-2-naphthaldiminato)copper(II)
The crystallographic data for this complex is presented below.
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Parameter Value

Chemical Formula C₃₀H₃₀CuN₂O₄

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 19.3813(16)

b (Å) 6.7559(6)

c (Å) 18.7371(15)

β (°) 106.241(1)

Volume (Å³) 2355.5(3)

Z 4

Visualizations
Experimental Workflow for Crystal Structure
Determination
The general workflow for determining a crystal structure is outlined below.
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Caption: General workflow for single-crystal X-ray diffraction analysis.
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Key Intermolecular Interactions in Molecular Crystals
The packing of molecules in a crystal is governed by various intermolecular interactions.

Intermolecular Interactions

Molecule

Hydrogen Bonding
(e.g., O-H···O) π-π Stacking van der Waals Forces Dipole-Dipole Interactions

Click to download full resolution via product page

Caption: Common intermolecular interactions in organic crystals.

Conclusion
While a definitive crystal structure for 3-Hydroxy-2-naphthaldehyde is not currently available

in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(II)

complex provides significant structural insights. The data for the isomer reveals a monoclinic

crystal system, and it is reasonable to anticipate that 3-Hydroxy-2-naphthaldehyde would

also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful

structure determination of a metal complex highlights the compound's utility as a ligand. Further

research is warranted to crystallize and structurally characterize 3-Hydroxy-2-
naphthaldehyde to fully understand its solid-state properties and to aid in the rational design

of new materials and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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